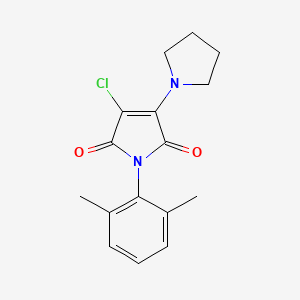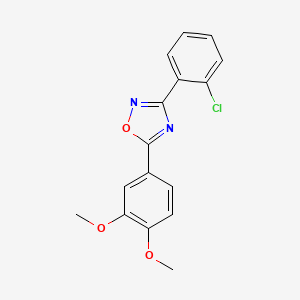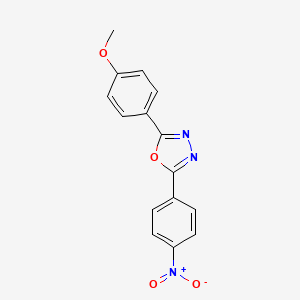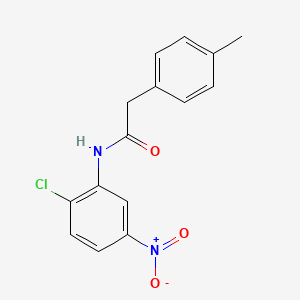
N-(2-chloro-5-nitrophenyl)-2-(4-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chloro-5-nitrophenyl)-2-(4-methylphenyl)acetamide, commonly known as CNPA, is a synthetic compound that belongs to the class of organic compounds known as nitrobenzenes. CNPA is widely used in scientific research due to its unique chemical properties.
Mechanism of Action
CNPA is converted into a highly reactive intermediate by nitroreductases and cytochrome P450 enzymes. The reactive intermediate can react with DNA and other cellular components, leading to DNA damage and cell death. The mechanism of action of CNPA is similar to that of other nitroaromatic compounds such as nitrofurazone and nitrofurantoin.
Biochemical and Physiological Effects
CNPA has been shown to induce DNA damage and cell death in a variety of cell lines. It has also been shown to inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus. CNPA has been used as a tool to study the role of nitroreductases and cytochrome P450 enzymes in drug metabolism and toxicity.
Advantages and Limitations for Lab Experiments
CNPA has several advantages as a biochemical tool for studying enzyme function. It is a well-characterized compound that is commercially available. It is also relatively stable and can be stored for long periods of time. However, CNPA has some limitations. It is toxic and must be handled with care. It is also not very soluble in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research involving CNPA. One area of research is the development of new nitroaromatic compounds that can be used as biochemical tools to study enzyme function. Another area of research is the development of new methods for synthesizing CNPA and other nitroaromatic compounds. Finally, there is a need for more research on the toxicity of CNPA and other nitroaromatic compounds, particularly in relation to their potential use as anticancer agents.
Conclusion
CNPA is a synthetic compound that is widely used in scientific research as a biochemical tool to study enzyme function. It is synthesized by reacting 2-chloro-5-nitroaniline with 4-methylphenylacetyl chloride in the presence of a base. CNPA is converted into a highly reactive intermediate by nitroreductases and cytochrome P450 enzymes, leading to DNA damage and cell death. CNPA has several advantages as a biochemical tool, but also has some limitations. There are several future directions for research involving CNPA, including the development of new nitroaromatic compounds and the study of their toxicity.
Synthesis Methods
CNPA can be synthesized by reacting 2-chloro-5-nitroaniline with 4-methylphenylacetyl chloride in the presence of a base such as triethylamine. The reaction takes place under reflux conditions in an organic solvent such as dichloromethane. The resulting product is purified by recrystallization from a suitable solvent such as ethanol.
Scientific Research Applications
CNPA is widely used in scientific research as a biochemical tool to study the function of enzymes such as nitroreductases and cytochrome P450. CNPA is a substrate for these enzymes and is converted into a highly reactive intermediate that can react with DNA and other cellular components. This property of CNPA is used to study the mechanism of action of these enzymes and their role in drug metabolism and toxicity.
properties
IUPAC Name |
N-(2-chloro-5-nitrophenyl)-2-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3/c1-10-2-4-11(5-3-10)8-15(19)17-14-9-12(18(20)21)6-7-13(14)16/h2-7,9H,8H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLDBPAZJMPMBML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-5-nitrophenyl)-2-(4-methylphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5877562.png)
![N-(4-{[3-(4-methoxyphenyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxalin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B5877563.png)
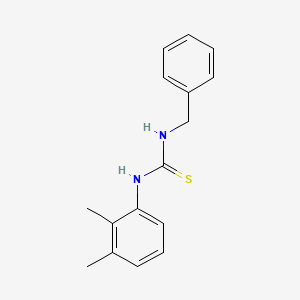
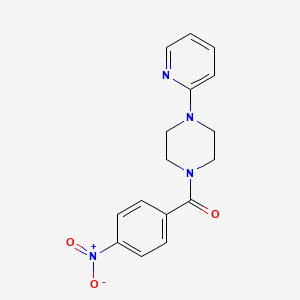

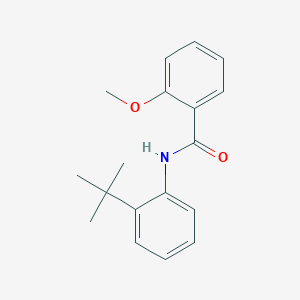
![6-(4-chlorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5877610.png)

![N-[5-(butyrylamino)-2-chlorophenyl]nicotinamide](/img/structure/B5877628.png)
![N-[4-(isobutyrylamino)phenyl]nicotinamide](/img/structure/B5877629.png)
